N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-14(22)21(26(23,24)16-7-3-2-4-8-16)15-11-12-20-18(13-15)17-9-5-6-10-19(17)25-20/h2-4,7-8,11-13H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJIFURDMSUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide typically involves the following steps:
Formation of the Tetrahydrodibenzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the reaction of the tetrahydrodibenzofuran core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group or the tetrahydrodibenzofuran moiety.
Substitution: N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs exhibit variations in sulfonyl substituents and acetamide side chains, which influence their physicochemical and biological properties:
Key Observations :
Key Observations :
Spectroscopic and Crystallographic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
- N-(Phenylsulfonyl)acetamide : IR νmax at 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O); ¹H NMR δ 2.15 (s, 3H, CH₃), 7.55–7.90 (m, 5H, Ar–H) .
- N-(4-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3d): IR νmax at 3400 cm⁻¹ (N–H), 1500 cm⁻¹ (C=C), 1300 cm⁻¹ (SO₂); ¹H NMR δ 3.75 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂) .
Crystallographic Analysis
- N-(Phenylsulfonyl)acetamide : Crystallizes in space group P4₃ with a C(4) hydrogen-bonded chain along [001]. The N–H···O hydrogen bond (2.00 Å) stabilizes the lattice .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits intermolecular C–H···O interactions (2.30–2.50 Å) and a twisted nitro group relative to the benzene ring (torsion angle: -16.7°) .
Biological Activity
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C18H17NO3S
- Molar Mass : 327.4 g/mol
- CAS Number : 38059-66-4
The compound is characterized by a tetrahydrodibenzo[b,d]furan moiety linked to a phenylsulfonamide group, which is instrumental in its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl acetamide derivatives and evaluated their efficacy in animal models of epilepsy using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds similar to the target compound showed significant activity against seizures induced by these methods .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure Description | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|---|
| 12 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Not tested |
| 13 | N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | 300 |
| 20 | N-(trifluoromethyl)-substituted anilides | 300 | Not tested |
The results indicate that compounds with higher lipophilicity tended to show delayed onset but prolonged action against seizures.
The anticonvulsant activity is believed to be mediated through the modulation of voltage-sensitive sodium channels in neuronal cells. In vitro studies have shown that certain derivatives act as moderate binders to these channels, which are critical in the propagation of action potentials during seizure activity .
Case Studies and Research Findings
- Study on Anticonvulsant Efficacy : A study published in Pharmacology examined a series of acetamide derivatives for their anticonvulsant effects. The most effective compounds were those that retained structural features similar to the tetrahydrodibenzo[b,d]furan framework, highlighting the importance of this moiety in enhancing biological activity .
- Neurotoxicity Assessment : The acute neurological toxicity was assessed using the rotarod test, where several compounds demonstrated minimal neurotoxic effects at effective doses. This suggests a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the phenylsulfonamide group could significantly impact the anticonvulsant efficacy. For instance, substituents on the phenyl ring enhanced binding affinity and biological activity .
Potential Therapeutic Applications
Given its anticonvulsant properties, this compound may have potential applications in treating epilepsy and other seizure disorders. Further research is warranted to explore its efficacy in clinical settings and understand its full pharmacological profile.
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